molecular formula C16H11ClN2O3S B413380 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B413380
M. Wt: 346.8g/mol
InChI Key: QCCYLNQBCHYTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structural features, which include a pyrimidinedione core and a furylmethylene substituent

Preparation Methods

The synthesis of 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing thiobarbituric acid with an appropriate aldehyde, such as 3-chloro-4-methylbenzaldehyde, in the presence of a base like piperidine. The reaction is usually performed under reflux conditions in a suitable solvent like ethanol or methanol .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Condensation: The compound can participate in further condensation reactions to form more complex heterocyclic structures.

Scientific Research Applications

5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can reduce the progression of neurodegenerative diseases .

Comparison with Similar Compounds

Similar compounds include:

The unique combination of a chloro and methyl group on the phenyl ring, along with the furylmethylene substituent, distinguishes 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE from its analogs, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.8g/mol

IUPAC Name

5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H11ClN2O3S/c1-8-2-3-9(6-12(8)17)13-5-4-10(22-13)7-11-14(20)18-16(23)19-15(11)21/h2-7H,1H3,(H2,18,19,20,21,23)

InChI Key

QCCYLNQBCHYTAE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl

Origin of Product

United States

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